molecular formula C11H13NS2 B594685 Bis(3-methylthiophen-2-yl)methanamine CAS No. 1250318-70-7

Bis(3-methylthiophen-2-yl)methanamine

Cat. No.: B594685
CAS No.: 1250318-70-7
M. Wt: 223.352
InChI Key: XVTQCIXKVNNLBX-UHFFFAOYSA-N
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Description

Bis(3-methylthiophen-2-yl)methanamine: is an organic compound with the molecular formula C11H13NS2 It consists of two 3-methylthiophene rings attached to a central methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylthiophen-2-yl)methanamine typically involves the reaction of 3-methylthiophene with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3-methylthiophen-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Chemistry: Bis(3-methylthiophen-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: Research has shown that derivatives of this compound exhibit anticonvulsant and antinociceptive activities . These properties make it a candidate for the development of new therapeutic agents for neurological disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of Bis(3-methylthiophen-2-yl)methanamine and its derivatives involves interaction with voltage-gated sodium and calcium channels, as well as the gamma-aminobutyric acid transporter . These interactions modulate neuronal excitability and neurotransmitter release, contributing to its anticonvulsant and antinociceptive effects.

Comparison with Similar Compounds

Uniqueness: Bis(3-methylthiophen-2-yl)methanamine stands out due to the presence of two 3-methylthiophene rings, which enhance its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

bis(3-methylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTQCIXKVNNLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=C(C=CS2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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